molecular formula C16H25NO3 B14391560 Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate CAS No. 88715-52-0

Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate

Cat. No.: B14391560
CAS No.: 88715-52-0
M. Wt: 279.37 g/mol
InChI Key: HULCWYMBULUKAE-UHFFFAOYSA-N
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Description

Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate typically involves the reaction of 3-butyl-4-ethoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:

3-butyl-4-ethoxyphenol+isopropyl chloroformatePropan-2-yl (3-butyl-4-ethoxyphenyl)carbamate+HCl\text{3-butyl-4-ethoxyphenol} + \text{isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3-butyl-4-ethoxyphenol+isopropyl chloroformate→Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted carbamates or phenolic derivatives.

Scientific Research Applications

Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting various biochemical pathways. The aromatic ring and substituents may also contribute to the compound’s overall activity by interacting with cellular receptors or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Another carbamate ester with similar structural features but different substituents.

    Isopropyl carbamate: A simpler carbamate ester with a different aromatic ring structure.

    Ethyl carbamate: A related compound with different alkyl and aromatic groups.

Uniqueness

Propan-2-yl (3-butyl-4-ethoxyphenyl)carbamate is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties

Properties

CAS No.

88715-52-0

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

propan-2-yl N-(3-butyl-4-ethoxyphenyl)carbamate

InChI

InChI=1S/C16H25NO3/c1-5-7-8-13-11-14(9-10-15(13)19-6-2)17-16(18)20-12(3)4/h9-12H,5-8H2,1-4H3,(H,17,18)

InChI Key

HULCWYMBULUKAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC(=C1)NC(=O)OC(C)C)OCC

Origin of Product

United States

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